7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one
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Overview
Description
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and functional group modifications. Common reagents used in these reactions include:
- Aniline derivatives
- Isatoic anhydride
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
- Quinazolinone N-oxides
- Alcohol derivatives
- Halogenated or alkylated quinazolinones
Scientific Research Applications
Chemistry
In chemistry, 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
Biologically, this compound may exhibit potential as an anti-inflammatory or antimicrobial agent. Research into its biological activity can lead to the development of new therapeutic agents.
Medicine
In medicine, quinazolinone derivatives are explored for their potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. The specific applications of this compound would depend on its biological activity profile.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one
- 7-Hydroxy-2-methyl-3-phenylquinazolin-4(3H)-one
- 2-Isopropyl-3-(p-tolyl)quinazolin-4(3H)-one
Uniqueness
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of the hydroxy group at the 7-position and the isopropyl group at the 2-position. These functional groups can influence the compound’s reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Biological Activity
7-Hydroxy-2-isopropyl-3-(p-tolyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is known for its diverse biological activities. This compound features a hydroxyl group at the 7-position, an isopropyl group at the 2-position, and a p-tolyl group at the 3-position. The unique structural characteristics of this compound contribute significantly to its potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C18H18N2O2. Its structure allows for various interactions with biological targets due to the presence of functional groups that facilitate hydrogen bonding and nucleophilic reactions.
Feature | Description |
---|---|
Hydroxyl Group | Enhances solubility and potential for hydrogen bonding |
Isopropyl Group | Contributes to hydrophobic interactions |
p-Tolyl Group | Provides additional hydrophobic character |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly as an α-glucosidase inhibitor. This activity suggests its potential utility in managing diabetes by inhibiting carbohydrate absorption in the intestine. Molecular docking studies have shown that this compound can effectively bind to target enzymes, utilizing hydrogen bonds and hydrophobic interactions with critical amino acids in the active site .
Anticancer Activity
Quinazolinone derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that related compounds exhibit IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines . The compound’s mechanism of action involves inhibition of multiple tyrosine kinases, including CDK2, HER2, and EGFR, which are critical in cancer progression .
Anti-inflammatory Properties
The potential anti-inflammatory effects of quinazolinones have been highlighted in several studies. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The ability of this compound to modulate these pathways could make it a candidate for developing new anti-inflammatory therapies .
Case Studies
- Diabetes Management : A study focused on the enzyme inhibition properties of quinazolinone derivatives showed that compounds with similar structures effectively reduced postprandial glucose levels by inhibiting α-glucosidase activity. This positions this compound as a promising candidate for further research in diabetes treatment.
- Cancer Research : In vitro studies on quinazolinone derivatives demonstrated potent cytotoxicity against MCF-7 cells with IC50 values ranging from 0.20 to 12 µM depending on structural modifications. The specific activity of this compound remains to be fully characterized but suggests similar potential .
Properties
CAS No. |
871814-53-8 |
---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methylphenyl)-2-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17-19-16-10-14(21)8-9-15(16)18(22)20(17)13-6-4-12(3)5-7-13/h4-11,21H,1-3H3 |
InChI Key |
QIDPEWLCJJBSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)O)N=C2C(C)C |
Origin of Product |
United States |
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